(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Overview
Description
(1S,3S,5S)-2-Azabicyclo[310]hexane-3-carboxamide is a bicyclic compound featuring a unique azabicyclohexane structure
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of complex alkaloid-like compounds , which suggests that they may interact with a variety of biological targets.
Mode of Action
The exact mode of action of (1S,3S,5S)-2-Azabicyclo[31It’s known that similar compounds are synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the interaction of the compound with its targets, leading to changes in their structure and function.
Biochemical Pathways
The specific biochemical pathways affected by (1S,3S,5S)-2-Azabicyclo[31Similar compounds have been used in the synthesis of complex alkaloid-like compounds , suggesting that they may influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of (1S,3S,5S)-2-Azabicyclo[31Similar compounds have shown significant effects on the distribution of cells across the cell cycle stage, with accumulation of cells in subg1 phase and induced apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid amide hydrochloride .
Uniqueness
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its specific stereochemistry and the presence of an amide group. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEWPPMUTVLMJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361440-68-8 | |
Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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